molecular formula C13H11N3O2 B12522506 2-[Imino(phenyl)methyl]-5-nitroaniline CAS No. 833482-39-6

2-[Imino(phenyl)methyl]-5-nitroaniline

Cat. No.: B12522506
CAS No.: 833482-39-6
M. Wt: 241.24 g/mol
InChI Key: UEMPNQZYEMUEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Imino(phenyl)methyl]-5-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an imino group attached to a phenyl ring and a nitro group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Imino(phenyl)methyl]-5-nitroaniline typically involves the reaction of aniline derivatives with nitrobenzaldehyde under specific conditions. One common method is the condensation reaction between 5-nitro-2-aminobenzaldehyde and aniline in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as acids or bases may be used to enhance the reaction rate and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[Imino(phenyl)methyl]-5-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of 2-[Amino(phenyl)methyl]-5-nitroaniline.

    Reduction: Formation of 2-[Imino(phenyl)methyl]-5-aminoaniline.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-[Imino(phenyl)methyl]-5-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[Imino(phenyl)methyl]-5-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imino group can form hydrogen bonds with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Imino(phenyl)methyl]-4-methyl-3-nitroaniline
  • 2-[Imino(phenyl)methyl]-5-chloroaniline
  • 2-[Imino(phenyl)methyl]-5-bromoaniline

Uniqueness

2-[Imino(phenyl)methyl]-5-nitroaniline is unique due to the presence of both an imino group and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

833482-39-6

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

2-(benzenecarboximidoyl)-5-nitroaniline

InChI

InChI=1S/C13H11N3O2/c14-12-8-10(16(17)18)6-7-11(12)13(15)9-4-2-1-3-5-9/h1-8,15H,14H2

InChI Key

UEMPNQZYEMUEDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.